molecular formula C8H15NO2 B047946 6-Methyl-4-propan-2-ylmorpholin-3-one CAS No. 121923-44-2

6-Methyl-4-propan-2-ylmorpholin-3-one

Cat. No.: B047946
CAS No.: 121923-44-2
M. Wt: 157.21 g/mol
InChI Key: WWICKIPMDQBQGQ-UHFFFAOYSA-N
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Description

6-Methyl-4-propan-2-ylmorpholin-3-one is a morpholinone derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Morpholinone core structures are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Related morpholin-3-one derivatives have been identified as key scaffolds in compounds with notable pharmacological properties. For instance, similar structures have been explored as inhibitors of enzymes like xanthine oxidase (XO), a target for treating conditions such as gout . Furthermore, hydroxylated morpholin-3-one analogs have been investigated for their potential as calpain inhibitors, offering neuroprotective and anti-cataract effects, and have been studied in the context of immunomodulation and cognitive function . The specific structural features of this compound, including its methyl and isopropyl substituents, make it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing structure-activity relationships in biochemical assays. Researchers can utilize this compound in the development of novel therapeutic agents, enzyme inhibition studies, and other investigative pharmaceutical applications.

Properties

CAS No.

121923-44-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

6-methyl-4-propan-2-ylmorpholin-3-one

InChI

InChI=1S/C8H15NO2/c1-6(2)9-4-7(3)11-5-8(9)10/h6-7H,4-5H2,1-3H3

InChI Key

WWICKIPMDQBQGQ-UHFFFAOYSA-N

SMILES

CC1CN(C(=O)CO1)C(C)C

Canonical SMILES

CC1CN(C(=O)CO1)C(C)C

Synonyms

3-Morpholinone,6-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
This compound has been investigated for its potential as a pharmaceutical agent. Its morpholine structure is often associated with various biological activities, including:

  • Antimicrobial Activity: Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties, which can be leveraged in developing new antibiotics .
  • Analgesic Properties: Morpholine derivatives have been studied for their analgesic effects, potentially aiding in pain management therapies .

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlights the synthesis of morpholine derivatives that exhibit COX-2 inhibitory activity, suggesting that this compound could serve as a scaffold for developing anti-inflammatory drugs .

Organic Synthesis

Reagent in Chemical Reactions:
this compound can function as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the morpholine ring can act as a nucleophile, facilitating the synthesis of more complex organic compounds.

Data Table: Applications in Organic Synthesis

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Coupling ReactionsForms bonds between carbon-containing groups
Functional Group TransformationsModifies existing functional groups

Agrochemical Applications

Pesticide Development:
The compound's structure is also being explored for its potential use in agrochemicals. Morpholine derivatives have shown promise as effective agents against pests and diseases affecting crops.

Case Study:
Research indicates that specific morpholine compounds can enhance the efficacy of existing pesticides by improving their absorption and retention on plant surfaces, thereby increasing their protective qualities against agricultural pests .

Material Science

Polymer Chemistry:
In material science, this compound can be utilized in the development of polymers with enhanced properties. Its incorporation into polymer matrices may lead to materials with improved mechanical strength and chemical resistance.

Example Application:
Morpholine-based polymers have been studied for their application in coatings and adhesives due to their favorable adhesion properties and resistance to environmental degradation .

Comparison with Similar Compounds

Key Structural and Functional Differences

Ketone Position and Ring Type: The target compound contains a morpholin-3-one core (ketone at position 3), whereas the compound from is a morpholin-2-one (ketone at position 2). The hydrochloride salt in lacks a ketone entirely, retaining a standard morpholine structure with a chloroethyl substituent .

Substituent Effects: this compound has small alkyl groups (methyl and isopropyl), likely enhancing lipophilicity and membrane permeability compared to the bulky aromatic groups in the compound.

Molecular Weight and Solubility: The target compound’s low molecular weight (~155 g/mol) contrasts sharply with the derivative (410 g/mol), implying differences in solubility and bioavailability. The hydrochloride salt in is ionic, likely increasing aqueous solubility compared to neutral morpholinones .

Synthetic Accessibility :

  • highlights a one-pot synthetic protocol for morpholin-2-ones, which may differ from routes required for morpholin-3-ones due to ketone positioning .

Research Implications and Limitations

  • Spectroscopic Gaps : Direct NMR or MS data for this compound are absent in the provided evidence, limiting empirical comparisons.
  • Biological Activity: No pharmacological data are available for the target compound, restricting functional comparisons.
  • Structural Insights : The ketone position (3 vs. 2) and substituent bulk are critical determinants of reactivity and intermolecular interactions.

Q & A

Q. What are the common synthetic routes for 6-Methyl-4-propan-2-ylmorpholin-3-one, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution and reductive amination. For example, in analogous morpholinone derivatives, propargyl bromide reacts with intermediates like zingerone in the presence of K₂CO₃ to yield alkynylated products. Reaction optimization includes adjusting solvent polarity (e.g., acetonitrile for polar intermediates), temperature (60–80°C), and catalysts (e.g., NaBH₃CN for reductive steps) to enhance yields. Post-synthesis purification via silica gel chromatography is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry and substituent positions. For example, alkyne protons in similar compounds appear at δ4.7 (1H NMR), and carbonyl carbons resonate at ~190 ppm (13C NMR).
  • FT-IR : Validates functional groups (e.g., C≡C stretch at 2,125 cm⁻¹).
  • Mass Spectrometry : Detects molecular ion peaks (e.g., M+H⁺) and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. How are impurities controlled during the synthesis of this compound?

  • Methodological Answer : Impurity profiling follows pharmacopeial guidelines (e.g., USP, EP). Techniques include:
  • HPLC with UV/ELS detection : Monitors unreacted intermediates (e.g., residual amines).
  • Reference standards : Compounds like (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol (Imp. A) are used for calibration.
  • Thresholds : Unspecified impurities are controlled at ≤0.1% .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved in structural elucidation?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates theoretical NMR shifts and compares them to experimental data.
  • SHELX refinement : Resolves discrepancies in bond lengths/angles from crystallographic data (e.g., SHELXL for small-molecule refinement).
  • Dynamic NMR : Identifies conformational flexibility causing signal splitting. Example: Twinned crystals may require SHELXD for phase correction .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction.
  • Chiral HPLC : Separates enantiomers (e.g., CHIRALPAK® columns).
  • Kinetic resolution : Adjusts reaction time/temperature to favor one enantiomer. For example, LiOH-mediated hydrolysis selectively cleaves ester groups without racemization .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Screens against targets (e.g., antimicrobial enzymes).
  • QSAR models : Correlates substituent effects (e.g., logP, steric bulk) with activity.
  • ADMET prediction (SwissADME) : Estimates bioavailability and toxicity. Example: Morpholinone derivatives with trifluoromethyl groups show enhanced blood-brain barrier penetration .

Data Gaps and Contradictions

Q. Why are physical/chemical properties (e.g., logP, solubility) of this compound often unreported?

  • Methodological Answer : Limited data arises from:
  • Specialized instrumentation : LogP requires shake-flask/HPLC methods, which are resource-intensive.
  • Instability : Some derivatives decompose during analysis (e.g., under high-temperature GC conditions).
  • Prioritization : Focus on biological activity over physicochemical profiling in early-stage research .

Tables

Q. Table 1: Reaction Conditions for Morpholinone Derivatives

StepReagents/ConditionsYieldKey Spectral DataRef.
1NaBH₃CN, MeOH, rt85%δ2.4 (CH₃), δ4.7 (C≡CH)[6]
2HATU, DIPEA, DMF76%M+H⁺ = 443.429 (HRMS)[18]
3K₂CO₃, CH₃CN, 80°C93%IR: 2,125 cm⁻¹ (C≡C)[17]

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